molecular formula C8H5ClFN B581074 2-Chloro-4-fluoro-3-methylbenzonitrile CAS No. 796600-15-2

2-Chloro-4-fluoro-3-methylbenzonitrile

Cat. No. B581074
Key on ui cas rn: 796600-15-2
M. Wt: 169.583
InChI Key: IOKBJSAKTZEMBR-UHFFFAOYSA-N
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Patent
US07807691B2

Procedure details

Stir the lithium diisopropylamide (LDA) solution for 1 h at 0° C. and then transfer it via canula, over 1 h, to a −78° C. solution of 2-chloro-4-fluoro-benzonitrile (68.7 g, 0.442 mol) in THF (1 L). Allow the temperature of the reaction mixture to warm to about −65° C. during the initial addition of the LDA solution; however, keep the internal temperature below −70° C. during the remainder of the LDA addition. Keep the temperature of the resulting dark red-orange reaction mixture below −70° C. for 5 h and add iodomethane (251.2 g, 1.77 mol, 3 mL/min) at such a rate that the reaction temperature is maintained below −65° C. during the addition. Allow the reaction mixture to slowly warm overnight. After stirring for 14 h, the temperature of the reaction mixture is −5° C. Quench the reaction with saturated aqueous ammonium chloride (500 mL) and water (750 mL) and dilute with diethyl ether (about 2 L). Separate the layers and extract the aqueous layer with diethyl ether (about 1 L). Dry the combined organic layer (about 5.5 L) over MgSO4, filter, and concentrate to afford the crude title compound as a red-brown oily solid (about 86.7 g). Subject the crude residue (dry loaded on silica gel using methylene chloride) to flash chromatography (silica gel (10×30 cm), gradient of 99:1 to 93:7 hexane/EtOAc) to obtain the title compound (56.7 g, 76%) as a white solid. m.p. 63-65° C.; 1H NMR (300 MHz, CDCl3): δ 7.54 (dd, J=8.6, 5.6 Hz, 1H), 7.08 (dd, J=8.6, 8.6 Hz, 1H), 2.36 (d, J=2.4 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
251.2 g
Type
reactant
Reaction Step Five
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Eight
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13].IC.CCCCCC.CCOC(C)=O>C1COCC1.C(OCC)C>[Cl:9][C:10]1[C:17]([CH3:1])=[C:16]([F:18])[CH:15]=[CH:14][C:11]=1[C:12]#[N:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
68.7 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
251.2 g
Type
reactant
Smiles
IC
Step Six
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
After stirring for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a −78° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below −70° C.
CUSTOM
Type
CUSTOM
Details
the temperature of the resulting dark red-orange reaction mixture below −70° C.
CUSTOM
Type
CUSTOM
Details
for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below −65° C. during the addition
CUSTOM
Type
CUSTOM
Details
to slowly warm overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
is −5° C
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous ammonium chloride (500 mL) and water (750 mL)
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with diethyl ether (about 1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layer (about 5.5 L) over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to afford the crude title compound as a red-brown oily solid (about 86.7 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 56.7 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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